molecular formula C13H17N3O B1406598 1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine CAS No. 1949816-33-4

1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine

Cat. No.: B1406598
CAS No.: 1949816-33-4
M. Wt: 231.29 g/mol
InChI Key: OFENGLDQZMYLRE-UHFFFAOYSA-N
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Description

1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination with Metal Ions

  • Cobalt(II) Complexes : This compound has been utilized in the synthesis of novel Co(II) chloride complexes. For instance, Choi et al. (2015) synthesized a series of Co(II) complexes, including one with a similar structure, which displayed distinct geometries and showed potential for polymerization applications (Choi et al., 2015).

Corrosion Inhibition

  • Inhibitors for Steel Corrosion : A related amino acid compound was studied by Yadav, Sarkar, and Purkait (2015) as a corrosion inhibitor for steel in acidic solutions. Their research highlights the potential of furan-containing compounds in protecting metals against corrosion (Yadav et al., 2015).

Antimicrobial and Anticancer Applications

  • Antibacterial Activity : Compounds with a structure incorporating furan, such as the one , have been evaluated for their antibacterial properties. For instance, Rani et al. (2015) synthesized novel compounds including furan derivatives, which showed promising antibacterial activities (Rani et al., 2015).
  • Anticancer Activity : Mbugua et al. (2020) reported on palladium and platinum complexes based on Schiff bases, including furan-derived compounds, showing potential in anticancer applications (Mbugua et al., 2020).

Catalysis and Polymerization

  • Polymerization Catalysts : In the realm of polymerization, certain complexes containing furan derivatives have been studied for their efficiency in ring-opening polymerization. Choe, Lee, and Nayab (2021) synthesized Co(II), Zn(II), and Cd(II) complexes supported by ligands including a furan derivative, assessing their effectiveness in producing polylactides (Choe et al., 2021).

Photophysical Properties

  • Luminescent Properties : Kisel et al. (2015) synthesized and characterized a ligand similar to the one , examining its photophysical properties. Their research contributes to understanding the potential applications of such compounds in optoelectronic devices (Kisel et al., 2015).

Properties

IUPAC Name

1-(furan-2-yl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-13(11-5-2-6-12(11)15-16)9-14-8-10-4-3-7-17-10/h3-4,7,14H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFENGLDQZMYLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine
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1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine
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1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine
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1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine
Reactant of Route 5
1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine
Reactant of Route 6
Reactant of Route 6
1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine

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